D-(-)-Norleucine vs. L-Norleucine: Chiral Resolution and Retention Time
D-(-)-Norleucine can be reliably distinguished and quantified from its L-enantiomer using established chiral HPLC methods, a critical requirement for verifying enantiomeric purity in procurement and research applications. A method utilizing a chiral quinine carbamate tandem column achieves baseline separation with a D-2 chiral separation time of 68 seconds [1]. An alternative method using a ligand-exchange chromatography system with L-histidine methyl ester and copper sulfate in the mobile phase also resolves the enantiomers; in this system, the peak for D-norleucine elutes before L-norleucine and is specifically reduced upon incubation with D-amino acid oxidase, confirming its identity [2].
| Evidence Dimension | Chromatographic resolution (elution order and retention time) |
|---|---|
| Target Compound Data | Peak for D-norleucine elutes before L-norleucine in a Cu(II)-L-histidine methyl ester ligand-exchange system [2]. |
| Comparator Or Baseline | L-norleucine elutes after D-norleucine in the same system [2]. |
| Quantified Difference | Baseline resolution of enantiomers achieved with a second-dimension (D-2) chiral separation time of 68 seconds [1]. |
| Conditions | Online 2D-LC-MS system with a chiral quinine carbamate tandem column [1]; Ligand-exchange HPLC with 5.0 mmol/L L-histidine methyl ester, 2.5 mmol/L CuSO4·5H2O buffer and fluorescence detection of dansyl derivatives [2]. |
Why This Matters
This verifiable chromatographic differentiation is essential for quality control (QC) release testing and method validation, ensuring that procured D-(-)-Norleucine meets the specified chiral purity and is not contaminated with the inactive or unwanted L-enantiomer.
- [1] Karongo, R., Ge, M., Geibel, C., Horak, J., & Lämmerhofer, M. (2021). Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry of all proteinogenic amino acids with second dimension chiral separations in one-minute time scales on a chiral tandem column. Analytica Chimica Acta, 1180, 338858. View Source
- [2] Lam, S., et al. (1989). Confirming chiral HPLC separations with stereospecific enzymes. Journal of Chromatography A, 468, 359-364. View Source
